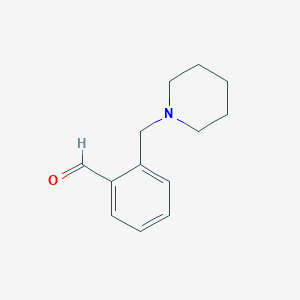

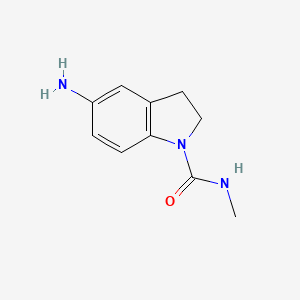

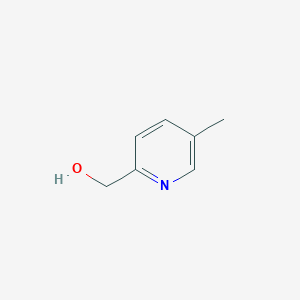

2-(Piperidin-1-ylmethyl)benzaldehyde

Übersicht

Beschreibung

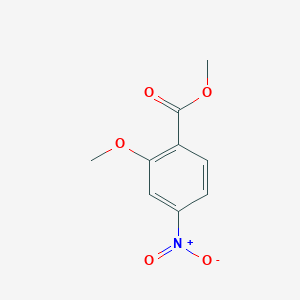

“2-(Piperidin-1-ylmethyl)benzaldehyde” is a chemical compound with the molecular formula C13H17NO . It has a molecular weight of 203.28 g/mol . It is commonly used in medical, environmental, and industrial research.

Physical and Chemical Properties This compound is a colorless to pale yellow liquid. It has a boiling point of 135 °C (0.9 Torr) . The InChI code for this compound is 1S/C13H17NO/c15-11-13-7-3-2-6-12 (13)10-14-8-4-1-5-9-14/h2-3,6-7,11H,1,4-5,8-10H2 .

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

Catalysis by Basic Carbons : This study discusses the use of basic carbons as catalysts for the condensation of benzaldehyde and its derivatives with ethyl cyanoacetate, producing precursors for 1,4-dihydropyridine derivatives, which are significant in pharmaceuticals as calcium channel blockers (Perozo-Rondón et al., 2006).

Synthesis of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde : This research presents a high-yield synthetic method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate in small molecule anticancer drugs (Zhang et al., 2018).

Piperidine-mediated Annulation : This study explored piperidine-mediated reactions of 2-acylphenols with 4-nitrobenzaldehyde, leading to the formation of 3-benzofuranones, a process influenced by electron density and substituent positions (Verma et al., 2015).

Pharmaceutical Applications

Enantioselective Synthesis of Piperidine Alkaloids : The paper reports an enantioselective synthesis of piperidine alkaloids, starting from benzaldehyde, using allyltitanation and metathesis reactions (Cossy et al., 2002).

Synthesis of 2-Aminopyrimidinones : This research discusses the synthesis of 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles, where piperidine leads to the formation of piperidinium salts of pyrimidinones, indicating potential applications in pharmaceuticals (Bararjanian et al., 2010).

Photophysical and Biological Evaluation

- Meso-piperidine Linked Bodipys : This study describes the synthesis of meso-piperidine linked Bodipy for live cell imagingand cytotoxicity studies in breast cancer cells, highlighting its potential in biological applications (Eçik et al., 2019).

Chemical Reactions and Mechanisms

Mechanism of Piperidine-Catalyzed Knoevenagel Condensation : This paper explores the role of piperidine in the Knoevenagel condensation reaction, highlighting its catalytic effect in facilitating the elimination step rather than activating the benzaldehyde electrophile (Dalessandro et al., 2017).

Green Knoevenagel Condensation : The study presents a green procedure for the transformation of benzaldehydes into α,β-unsaturated acids using environmentally benign amines or ammonium salts as catalysts, replacing traditional catalysts like piperidine (van Schijndel et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, “4-(Piperidin-1-ylmethyl)benzaldehyde”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Eigenschaften

IUPAC Name |

2-(piperidin-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-11-13-7-3-2-6-12(13)10-14-8-4-1-5-9-14/h2-3,6-7,11H,1,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHAEHVTAXKZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491918 | |

| Record name | 2-[(Piperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-1-ylmethyl)benzaldehyde | |

CAS RN |

61200-70-2 | |

| Record name | 2-[(Piperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)